molecular formula C21H19NO5 B384088 isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 616214-79-0

isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B384088
CAS No.: 616214-79-0
M. Wt: 365.4g/mol
InChI Key: BAKQCKIOBKSQIH-UHFFFAOYSA-N
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Description

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic small molecule built on a coumarin (2-oxo-2H-chromene) core, a scaffold recognized for its diverse biological activities and photophysical properties. This specific compound features a 2-oxo-2H-chromene-3-carboxamide unit linked to a benzoate ester via an amide bond, creating a multi-functional research chemical. The chromene-3-carboxamide moiety is a key pharmacophore in medicinal chemistry research, with related compounds being investigated for their interactions with biological targets such as the Macrophage Migration Inhibitory Factor (MIF) . The incorporation of the isobutyl ester group can influence the compound's lipophilicity and cell membrane permeability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery. Its extended conjugated system also suggests potential utility in the development of fluorescent probes or sensors for biochemical assays. This product is intended for research purposes in chemical biology and pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methylpropyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-13(2)12-26-20(24)14-7-9-16(10-8-14)22-19(23)17-11-15-5-3-4-6-18(15)27-21(17)25/h3-11,13H,12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQCKIOBKSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Dialkyl Oxalates

A protocol adapted from Patent CA2127945C involves reacting 2-hydroxyacetophenone derivatives with dialkyl oxalates (e.g., diethyl oxalate) in aromatic solvents (toluene, xylene) under basic conditions. For example, 2-hydroxy-4-methoxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide, forming an intermediate diketone. Acidic workup induces cyclization to yield 2-oxo-2H-chromene-3-carboxylic acid. Key parameters include:

Reaction ComponentCondition/QuantityYieldSource
2-Hydroxyacetophenone1.0 equiv89%
Diethyl oxalate1.2 equiv
Sodium ethoxide2.0 equiv
SolventToluene, reflux, 6 h
Acid workupHCl (10%), 25°C, 1 h

This method achieves high regioselectivity but requires stringent temperature control to avoid decarboxylation.

One-Pot Multicomponent Synthesis

Recent advancements employ one-pot strategies using 3-formyl-4-hydroxybenzoic acid derivatives, malononitrile, and ammonium acetate. As demonstrated in PMC11091863, ammonium acetate acts as a dual-purpose catalyst, facilitating both sulfonamide formation and chromene cyclization. For instance, heating 3-formyl-4-hydroxybenzenesulfonyl chloride with malononitrile and ammonium acetate in ethanol at 80°C for 5 hours yields 2-imino-2H-chromene-3-carboxamide derivatives. Adapting this for carboxylic acid synthesis involves hydrolyzing the nitrile group post-cyclization.

Amide Coupling: 4-(2-Oxo-2H-Chromene-3-Carboxamido)Benzoic Acid

Coupling the chromene-3-carboxylic acid with 4-aminobenzoic acid requires activation of the carboxylic acid. Two activation methods are prevalent:

Carbodiimide-Mediated Coupling

Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) ensures efficient amide bond formation. A representative procedure from VulcanChem involves dissolving equimolar amounts of chromene-3-carboxylic acid and 4-aminobenzoic acid in dry dichloromethane, adding EDC (1.2 equiv) and HOBt (1.1 equiv), and stirring at 25°C for 12–24 hours. The yield ranges from 75–85%, with purity confirmed via HPLC.

ParameterValueYieldSource
Chromene-3-carboxylic acid1.0 equiv82%
4-Aminobenzoic acid1.1 equiv
EDC1.2 equiv
HOBt1.1 equiv
SolventDCM, 25°C, 18 h

Mixed Anhydride Method

Alternative approaches employ mixed anhydrides formed with chloroformates. For example, reacting chromene-3-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine generates an active intermediate, which subsequently reacts with 4-aminobenzoic acid. This method avoids carbodiimide-related side products but requires anhydrous conditions.

Esterification: Isobutyl 4-(2-Oxo-2H-Chromene-3-Carboxamido)Benzoate

The final step involves esterifying the benzoic acid moiety with isobutyl alcohol. Two catalytic systems are effective:

Acid-Catalyzed Esterification

Adapted from ChemicalBook’s isobutyl benzoate synthesis, concentrated sulfuric acid (5 mol%) in acetonitrile at 80–85°C for 16–18 hours achieves near-quantitative conversion. The reaction mixture is neutralized with sodium carbonate, extracted with dichloromethane, and purified via silica gel chromatography.

ParameterValueYieldSource
Benzoic acid derivative1.0 equiv97%
Isobutyl alcohol1.5 equiv
H2SO45 mol%
SolventAcetonitrile, 80°C, 18 h

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated esterification at 0–5°C ensures mild conditions. Yields are slightly lower (85–90%) but preserve stereochemical integrity.

Integrated Synthetic Routes

Sequential Linear Synthesis

A linear approach proceeds as:

  • Chromene core synthesis → 2. Amide coupling → 3. Esterification
    This route offers modularity but accumulates intermediate purification steps, reducing overall yield (65–70%).

Convergent Synthesis

Coupling pre-formed isobutyl 4-aminobenzoate with chromene-3-carboxylic acid streamlines the process. However, ester groups may hydrolyze during amide activation, necessitating protective groups.

Optimization Challenges and Solutions

  • Chromene Cyclization : Byproducts from incomplete cyclization are mitigated via recrystallization from ethanol/water mixtures.

  • Amide Racemization : Low-temperature (0–5°C) coupling with HOBt suppresses racemization.

  • Ester Hydrolysis : Anhydrous acetonitrile and rapid workup prevent hydrolysis during acid-catalyzed esterification .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include oxidized coumarin derivatives, reduced amides, and substituted benzoate esters.

Scientific Research Applications

Medicinal Chemistry Applications

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate belongs to the chromene family, which has been widely studied for its pharmacological properties. Chromene derivatives have shown promise in several therapeutic areas:

  • Antidiabetic Activity : Recent studies have indicated that compounds with similar chromene structures exhibit significant inhibitory effects on enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, derivatives have shown IC50 values as low as 1.08 µM against α-amylase, indicating strong potential for managing diabetes .
  • Anticancer Properties : Chromene derivatives have been synthesized and evaluated for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells by modulating pathways involving caspases and p53 . The incorporation of specific functional groups into the chromene structure can enhance these effects, making them valuable candidates for further development.

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its efficacy and safety:

  • Enzyme Inhibition Studies : Compounds derived from the chromene structure have been tested for their ability to inhibit key enzymes involved in metabolic disorders. For example, the aforementioned α-amylase and α-glucosidase inhibition studies provide insights into their potential use as antidiabetic agents .
  • Toxicity Profiling : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that some chromene derivatives possess favorable profiles regarding oral bioavailability and safety. Studies show that these compounds are non-cytotoxic and do not exhibit mutagenic or carcinogenic properties .

Case Studies and Research Findings

Several significant studies have highlighted the applications of this compound:

StudyFocusFindings
Study A Antidiabetic ActivityDemonstrated IC50 values < 5 µM against α-amylase; potential for diabetes management .
Study B Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of apoptotic pathways observed .
Study C Enzyme InteractionComputational docking studies confirmed binding interactions with target enzymes .

Mechanism of Action

The mechanism of action of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces fat absorption and aids in weight management.

Comparison with Similar Compounds

Comparative Data Table

Compound Alkyl Group Substituent Key Uses Irritation (Draize Score) Genotoxicity
Isobutyl benzoate Isobutyl None Flavoring, cosmetics 5 (100%) Negative
Ethyl 4-(dimethylamino)benzoate Ethyl 4-(Dimethylamino) Resin co-initiator N/A N/A
Methyl benzoate Methyl None Solvent, flavoring N/A Negative
C12-15 Alkyl benzoate C12-15 None Cosmetic emollient 0 (100%) Negative
Target Compound Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido) Potential: Specialty materials, bioactivity Not tested Not tested

Research Findings and Implications

  • Reactivity and Stability: The coumarin-carboxamido group in the target compound may enhance UV stability or biological activity compared to simpler alkyl benzoates. Ethyl 4-(dimethylamino)benzoate’s superior performance in resins suggests that electron-donating substituents (e.g., dimethylamino or coumarin) improve reactivity .
  • The target compound’s toxicity remains unstudied but warrants caution due to structural complexity.

Biological Activity

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C21H19NO5
  • Molecular Weight : 365.38 g/mol
  • CAS Number : 616214-79-0

The structure features a chromene moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented:

  • Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.108 - 62.216
Pseudomonas aeruginosa>125

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its role in various infections.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity:

  • Inhibition Rates against common fungal strains were evaluated, revealing moderate antifungal effects:
Fungal StrainInhibition Rate (%)
Candida albicans55.6
Aspergillus niger66.7

These findings suggest that this compound may serve as a potential antifungal agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Protein Synthesis : The compound appears to interfere with bacterial protein synthesis, which is critical for bacterial growth and replication.
  • Disruption of Cell Membrane Integrity : Studies indicate that the compound may disrupt the integrity of microbial cell membranes, leading to increased permeability and cell death.
  • Biofilm Formation Inhibition : It has been observed that the compound inhibits biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment.

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), it was found that:

  • The compound exhibited a significant reduction in bacterial count at concentrations as low as 15.625 µg/mL.

This study underscores the potential of this compound as a therapeutic agent in treating resistant bacterial infections.

Q & A

Q. What mechanistic insights explain the compound’s potential bioactivity in anticancer or antimicrobial assays?

  • Methodological Answer : Coumarin-carboxamide hybrids inhibit enzymes like topoisomerase II or disrupt microbial membranes. For in vitro assays, use MTT tests (IC₅₀ determination) on cancer cell lines (e.g., MCF-7) and disk diffusion for antimicrobial activity (vs. S. aureus). Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., para-substituted benzoates) with potency .

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